molecular formula C18H17N3O3 B13097550 1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13097550
M. Wt: 323.3 g/mol
InChI Key: GBCXDRBZBHHXAZ-UHFFFAOYSA-N
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Description

1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with naphthyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized naphthyridine compounds.

Scientific Research Applications

1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives with varying substituents, such as:

  • 1-Butyl-2-oxo-4-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
  • 1-Butyl-2-oxo-4-(pyridin-4-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Uniqueness

1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

1-butyl-2-oxo-4-pyridin-2-yl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H17N3O3/c1-2-3-11-21-16-12(7-6-10-20-16)14(13-8-4-5-9-19-13)15(17(21)22)18(23)24/h4-10H,2-3,11H2,1H3,(H,23,24)

InChI Key

GBCXDRBZBHHXAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)C(=O)O)C3=CC=CC=N3

Origin of Product

United States

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